Quinolinium, 1-ethyl-6-methyl-, iodide
Description
Quinolinium, 1-ethyl-6-methyl-, iodide (C₁₂H₁₄N⁺·I⁻) is a quaternary ammonium salt derived from quinoline, featuring an ethyl group at the 1-position and a methyl group at the 6-position on the heterocyclic ring, with iodide as the counterion. Quinolinium salts are widely studied for their roles in organic synthesis, dyes, and electrochemical systems due to their tunable electronic and steric profiles .
Structure
2D Structure
Properties
CAS No. |
828-86-4 |
|---|---|
Molecular Formula |
C12H14IN |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
1-ethyl-6-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C12H14N.HI/c1-3-13-8-4-5-11-9-10(2)6-7-12(11)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CEJHILYOMHWERU-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=CC2=C1C=CC(=C2)C.[I-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance thermal stability and dye performance, while hydroxy groups improve solubility and biological activity .
- Counterion Influence : Iodide provides superior leaving-group ability in redox reactions compared to chloride or bromide .
Functional Differences
- Electrochemical Behavior: 1-Ethylquinolinium iodide exhibits redox properties similar to alkali metal ions but causes faster passivation of TCNQ polymer electrodes in acidic media compared to 1-methyl analogs .
- Biological Activity: Methyl and hydroxy substituents enhance antimicrobial efficacy, as seen in compounds like 6-hydroxy-1-methylquinolinium iodide .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Quinolinium, 1-ethyl-6-methyl-, iodide, and how can purity be ensured?
- Methodology : The compound is typically synthesized via quaternization of 6-methylquinoline with ethyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Purification involves recrystallization from ethanol or methanol. To confirm purity, use elemental analysis (targeting C, H, N within ±0.3% of theoretical values) and HPLC (≥98% purity). For reproducibility, document solvent ratios, temperature gradients, and reaction times .
- Table 1 : Common Characterization Techniques
| Technique | Parameters | Expected Outcomes |
|---|---|---|
| H NMR | DMSO-d₆, 400 MHz | δ 1.5 (t, 3H, CH₂CH₃), δ 4.6 (q, 2H, NCH₂), δ 8.2–9.1 (m, aromatic protons) |
| Mass Spec (ESI+) | m/z range 100–500 | [M-I]⁺ peak at m/z 228.2 |
| Elemental Analysis | C: 45.2%, H: 4.8%, N: 5.6% | Deviation <0.3% |
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- Methodology :
- H NMR : Resolves ethyl and methyl substituents on the quinolinium core. Use DMSO-d₆ to avoid solvent interference with aromatic protons .
- UV-Vis Spectroscopy : Confirm in methanol (~350 nm) for consistency with conjugated heteroaromatic systems .
- FT-IR : Identify C-I stretching (500–600 cm⁻¹) and quaternary ammonium peaks (1630–1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in elemental analysis and spectral data for this compound?
- Methodology :
- Step 1 : Verify synthetic conditions. Trace iodide counterion loss may occur during recrystallization; use ion chromatography to confirm I⁻ content .
- Step 2 : Cross-validate with high-resolution mass spectrometry (HRMS) to distinguish between [M-I]⁺ and potential byproducts.
- Step 3 : Employ thermogravimetric analysis (TGA) to detect solvent or moisture retention, which may skew elemental results .
Q. What strategies optimize the quantum yield of this compound in fluorescence-based chloride sensing?
- Methodology :
- Solvent Optimization : Use low-polarity solvents (e.g., dichloromethane) to reduce collisional quenching.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., sulfonate) to enhance Cl⁻ binding affinity, as seen in SPQ derivatives .
- Table 2 : Quantum Yield Comparison
| Solvent | Quantum Yield (Cl⁻-free) | Quantum Yield (100 mM Cl⁻) |
|---|---|---|
| H₂O | 0.15 | 0.02 |
| MeOH | 0.28 | 0.05 |
| DCM | 0.42 | 0.12 |
Q. How should researchers address contradictions in reported reaction mechanisms for thermal decomposition of this compound?
- Methodology :
- Controlled Experiments : Perform thermolysis under inert (N₂) vs. oxidative (O₂) atmospheres to isolate radical vs. ionic pathways.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for proposed mechanisms .
- Data Reconciliation : Cross-reference with mass spectral fragmentation patterns (e.g., m/z 185 for demethylated intermediates) .
Methodological Guidelines
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental details: report solvent volumes, temperature (±1°C), and stirring rates in supplementary data .
- Data Presentation : Use tables for comparative analyses (e.g., synthetic yields, spectral shifts) and figures for mechanistic pathways. Reference all non-original visuals .
- Critical Analysis : Discuss deviations from literature data (e.g., conflicting melting points) by evaluating crystallinity or polymorphic forms via XRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
